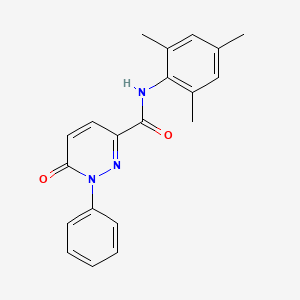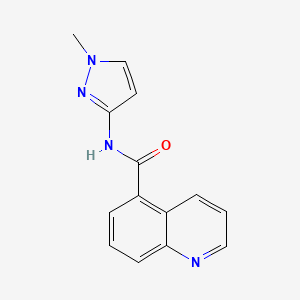
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide, also known as MPQ, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the phosphorylation of CK2 substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to affect various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and physiological effects:
The inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease cell proliferation and induce apoptosis in cancer cell lines, suggesting that CK2 may be a potential target for cancer therapy. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has also been shown to inhibit DNA repair, suggesting that CK2 may play a role in maintaining genomic stability. In addition, N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to regulate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as embryonic development and tissue homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, there are also some limitations to the use of N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide in lab experiments. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has low solubility in water, which can make it difficult to use in certain assays. In addition, N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide in scientific research. One potential application is in the development of cancer therapies. CK2 has been shown to play a role in various types of cancer, and the inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide may be a promising approach for cancer treatment. Another potential application is in the study of DNA repair mechanisms. CK2 has been shown to play a role in DNA repair, and the inhibition of CK2 by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide may provide insights into the mechanisms of DNA repair. Finally, the regulation of the Wnt/β-catenin signaling pathway by N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide may provide insights into the role of CK2 in embryonic development and tissue homeostasis.
In conclusion, N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide is a potent and selective inhibitor of CK2 that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of the Wnt/β-catenin signaling pathway. While there are some limitations to the use of N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide in lab experiments, it remains a valuable research tool for the study of CK2 function and its role in various cellular processes.
Méthodes De Synthèse
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide can be synthesized by a multistep process involving the reaction of 3-amino-1-methylpyrazole with 2-bromobenzoyl chloride, followed by the reaction with 2-aminoquinoline-5-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has been extensively used in scientific research as a tool to study the function of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a decrease in cell proliferation and an increase in apoptosis. N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide has also been used to study the role of CK2 in DNA repair, as well as in the regulation of the Wnt/β-catenin signaling pathway.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-7-13(17-18)16-14(19)11-4-2-6-12-10(11)5-3-8-15-12/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXLYGMANPILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)quinoline-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

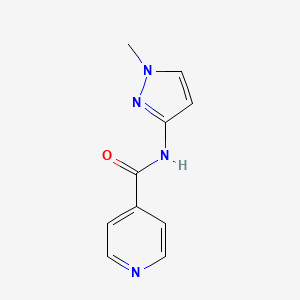
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
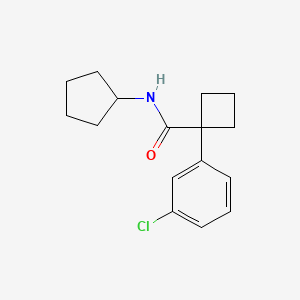

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
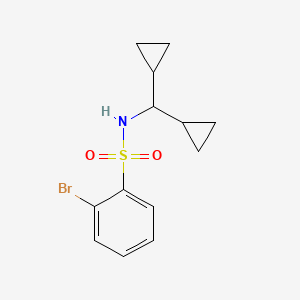
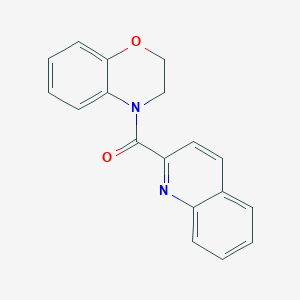
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
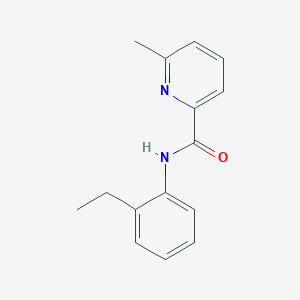
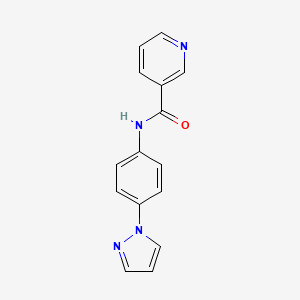
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
